tert-Butyl 2-naphthyl carbonate

Descripción

Systematic IUPAC Nomenclature and Structural Representation

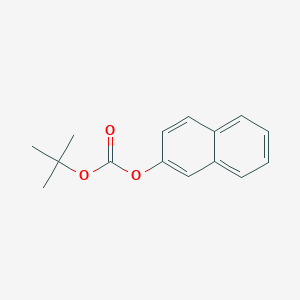

The systematic IUPAC name for this compound is derived through a hierarchical analysis of its molecular components. The parent structure is naphthalen-2-ol, where the hydroxyl group (-OH) at the second position of the naphthalene ring is replaced by a carbonate ester functional group. The carbonate group (-O-C(=O)-O-) bridges the naphthalen-2-yl moiety and a tert-butyl substituent. According to IUPAC rules, the name is constructed by listing the alkyl group (tert-butyl) followed by the aryl component (naphthalen-2-yl) and the functional group (carbonate), resulting in tert-butyl naphthalen-2-yl carbonate .

The molecular formula of this compound is $$ \text{C}{15}\text{H}{16}\text{O}{3} $$, with a molecular weight of 244.29 g/mol. Its structural representation can be visualized using the SMILES notation CC(C)(OC(OC1=CC2=CC=CC=C2C=C1)=O)C, which encodes the tert-butyl group ($$ \text{C}(\text{CH}3)_3 $$) attached via an oxygen atom to the carbonyl group of the carbonate, which is further connected to the naphthalen-2-yl ring.

A key feature of carbonate esters is their planar $$ \text{O-C(=O)-O} $$ core, which contributes to structural rigidity. The bond lengths within this core are characteristic: the carbonyl bond ($$ \text{C=O} $$) measures approximately 1.173 Å, while the adjacent $$ \text{C-O} $$ bonds are longer at 1.326 Å, reflecting their single-bond nature. This geometry is critical for the compound’s stability and reactivity in synthetic applications.

Historical Evolution of Carbonate Ester Terminology

The term ester was first introduced by German chemist Leopold Gmelin in 1848 as a contraction of Essigäther (acetic ether), reflecting early associations with ether-like compounds. Carbonate esters emerged as a distinct class during the 19th century, initially described as derivatives of carbonic acid ($$ \text{H}2\text{CO}3 $$) where both hydroxyl groups are replaced by alkoxy or aryloxy groups. Early nomenclature relied on trivial names, such as dialkyl carbonates, but the rise of systematic classification under IUPAC guidelines standardized naming conventions.

For example, the transition from This compound to its systematic name paralleled broader efforts to eliminate ambiguity in chemical communication. The adoption of positional numbering (e.g., naphthalen-2-yl instead of β-naphthyl) ensured precise identification of substituent locations. This shift was pivotal for differentiating isomers and codifying structural databases, as seen in the assignment of CAS Registry Numbers (e.g., 115311-03-0 for the 2-naphthyl derivative).

Positional Isomerism in Naphthyl Carbonate Derivatives

Positional isomerism in naphthyl carbonates arises from the substitution pattern on the naphthalene ring. This compound (CAS 115311-03-0) and its 1-naphthyl analog (CAS 202654-70-4) exemplify this phenomenon. The table below summarizes key differences:

The 2-naphthyl isomer’s melting point (77–78 °C) and predicted boiling point (360.8 °C) reflect weaker intermolecular forces compared to bulkier 1-naphthyl derivatives, where steric hindrance may alter packing efficiency. Solubility and reactivity differences further highlight the role of substituent orientation. For instance, the 2-naphthyl group’s linear arrangement may enhance solubility in nonpolar solvents, whereas the 1-naphthyl isomer’s angled structure could impede dissolution.

The structural rigidity imparted by the carbonate group also influences isomer stability. Computational studies suggest that the 2-naphthyl derivative’s planar geometry minimizes steric strain, favoring its synthesis and isolation. In contrast, the 1-naphthyl isomer’s nonplanar configuration may lead to higher reactivity in nucleophilic substitution reactions, though experimental data remain limited.

Propiedades

Fórmula molecular |

C15H16O3 |

|---|---|

Peso molecular |

244.28 g/mol |

Nombre IUPAC |

tert-butyl naphthalen-2-yl carbonate |

InChI |

InChI=1S/C15H16O3/c1-15(2,3)18-14(16)17-13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3 |

Clave InChI |

CUFPXYFHDGLCPI-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)OC(=O)OC1=CC2=CC=CC=C2C=C1 |

Origen del producto |

United States |

Métodos De Preparación

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of 2-naphthol attacks the electrophilic carbonyl carbon of tert-butyl chloroformate. A base, such as pyridine or 4-dimethylaminopyridine (DMAP), neutralizes the generated HCl, shifting the equilibrium toward product formation.

Typical Reaction Setup

-

Reagents :

-

2-Naphthol (1.0 equiv)

-

tert-Butyl chloroformate (1.2 equiv)

-

Base (pyridine or DMAP, 1.5 equiv)

-

-

Solvent : Dichloromethane (DCM) or toluene

-

Temperature : 0–5°C (initial), then room temperature

-

Time : 4–6 hours

Example Procedure

-

Dissolve 2-naphthol (5.0 g, 34.7 mmol) in anhydrous DCM (50 mL).

-

Cool the solution to 0°C and add pyridine (4.1 mL, 52.0 mmol).

-

Slowly add tert-butyl chloroformate (6.7 mL, 41.6 mmol) dropwise.

-

Stir at room temperature for 6 hours.

-

Quench with water, extract with DCM, and purify via column chromatography (hexane/ethyl acetate).

Yield : 85–90%.

Optimization and Challenges

-

Catalyst Selection : DMAP enhances reaction rates compared to pyridine due to superior nucleophilicity.

-

Moisture Sensitivity : Strict anhydrous conditions are required to prevent hydrolysis of tert-butyl chloroformate.

-

Byproducts : Over-alkylation or tert-butyl carbonate formation may occur if stoichiometry is unbalanced.

Carbonate Interchange Using Di-tert-Butyl Dicarbonate (Boc₂O)

The carbonate interchange method employs di-tert-butyl dicarbonate (Boc₂O) as a tert-butoxycarbonylating agent. This method is favored for its high efficiency and reduced side reactions.

Reaction Mechanism and Conditions

The reaction involves the nucleophilic attack of 2-naphthol on Boc₂O, facilitated by a catalyst. The mechanism proceeds through a mixed carbonate intermediate, which decomposes to release tert-butyl 2-naphthyl carbonate and CO₂.

Typical Reaction Setup

-

Reagents :

-

2-Naphthol (1.0 equiv)

-

Boc₂O (1.1 equiv)

-

Catalyst (DMAP or NaH, 0.1 equiv)

-

-

Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Temperature : 50–80°C

-

Time : 2–4 hours

Example Procedure

-

Suspend 2-naphthol (5.0 g, 34.7 mmol) in THF (50 mL).

-

Add DMAP (0.42 g, 3.47 mmol) and Boc₂O (8.5 g, 38.2 mmol).

-

Heat at 60°C for 3 hours.

-

Concentrate under reduced pressure and purify by recrystallization (ethanol/water).

Yield : 88–92%.

Advantages Over Esterification

-

Higher Efficiency : Boc₂O’s stability reduces side reactions.

-

Simpler Workup : No acidic byproducts require neutralization.

-

Scalability : Suitable for industrial-scale synthesis due to mild conditions.

Alternative Methods and Innovations

Solid-Phase Synthesis

Recent advancements include immobilizing 2-naphthol on resin beads, enabling iterative synthesis with tert-butyl chloroformate. This method achieves >95% purity but requires specialized equipment.

Enzymatic Catalysis

Lipases (e.g., Candida antarctica) have been explored for green synthesis. While yields remain moderate (60–70%), this approach avoids toxic solvents.

Comparative Analysis of Methods

| Parameter | Esterification | Carbonate Interchange |

|---|---|---|

| Yield | 85–90% | 88–92% |

| Reaction Time | 4–6 hours | 2–4 hours |

| Catalyst Cost | Low (pyridine) | Moderate (DMAP) |

| Byproducts | HCl | CO₂ |

| Industrial Feasibility | Moderate | High |

Purification and Characterization

Purification Techniques

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 1.45 (s, 9H, tert-butyl), 7.30–8.20 (m, 7H, naphthyl).

-

IR (cm⁻¹) : 1745 (C=O), 1250 (C-O).

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl 2-naphthyl carbonate primarily undergoes deprotection reactions to remove the Boc group. This can be achieved using strong acids like trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol .

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid in dichloromethane, hydrochloric acid in methanol, or oxalyl chloride in methanol.

Protection: Di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or DMAP.

Major Products Formed

The major product formed from the deprotection of 2-(tert-butoxycarbonyloxy)naphthalene is naphthol, along with the release of carbon dioxide and tert-butyl alcohol .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

tert-Butyl 2-naphthyl carbonate features a naphthalene ring substituted with a tert-butoxycarbonyl (Boc) group. The compound is primarily utilized to protect amine functionalities during multi-step synthesis processes. The mechanism of action involves the formation of a stable carbamate linkage that shields the amine group from undesired reactions. Upon deprotection, typically using strong acids like trifluoroacetic acid or hydrochloric acid, the Boc group is cleaved, yielding free amine, carbon dioxide, and tert-butyl alcohol.

Scientific Research Applications

1. Organic Synthesis

- Protection of Amines : this compound is extensively employed in peptide synthesis to protect amines from unwanted reactions, facilitating selective transformations.

- Synthesis of Pharmaceuticals : It serves as an essential intermediate in the synthesis of various pharmaceuticals and fine chemicals where selective protection and deprotection are critical.

2. Medicinal Chemistry

- Anti-inflammatory Activity : Research has shown that derivatives of this compound exhibit promising anti-inflammatory properties. For instance, compounds synthesized from this carbonate have been tested against standard anti-inflammatory drugs like indomethacin, demonstrating significant inhibition rates in vivo .

| Compound | Percentage Inhibition | Time (h) |

|---|---|---|

| Compound 4i | 54.239% | 9 |

| Compound 4a | 39.021% | 12 |

3. Biochemical Studies

- Enzyme Inhibition : The compound's derivatives have been investigated for their potential to inhibit specific enzymes involved in metabolic pathways, which can have implications in cancer research .

Case Studies

Case Study 1: Synthesis and Evaluation of Anti-inflammatory Compounds

A series of new tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives were synthesized to evaluate their anti-inflammatory activity using the carrageenan-induced rat paw edema model. The results indicated that several synthesized compounds exhibited substantial anti-inflammatory effects comparable to established drugs .

Case Study 2: Mechanistic Studies on Enzyme Interactions

Investigations into the interaction between this compound derivatives and branched-chain amino acid transaminases revealed potential inhibitory effects on these enzymes, which are crucial in amino acid metabolism and have been linked to various cancers. This highlights the compound's relevance in drug discovery and development .

Mecanismo De Acción

The mechanism of action for 2-(tert-butoxycarbonyloxy)naphthalene involves the formation of a stable carbamate linkage that protects the amine group from reacting. During deprotection, the Boc group is cleaved under acidic conditions, leading to the formation of the free amine, carbon dioxide, and tert-butyl alcohol .

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The tert-butyl 2-naphthyl carbonate belongs to a broader class of naphthyl esters. Key structural analogs include:

- tert-Butyl 2-(6-methoxynaphthalen-2-yl)acetate : An acetate ester with a methoxy-substituted naphthyl group.

- Methyl 2-naphthyl carbonate : A simpler carbonate ester with a methyl group.

Table 1: Structural Comparison

| Compound | Ester Type | Substituents | Molecular Weight (g/mol) | Key Functional Features |

|---|---|---|---|---|

| This compound | Carbonate | 2-naphthyl, tert-butyl | ~246.3 | Sterically hindered carbonate |

| tert-Butyl 2-(6-methoxynaphthalen-2-yl)acetate | Acetate | 6-methoxy-2-naphthyl, tert-butyl | ~286.4 | Electron-rich methoxy group |

| Methyl 2-naphthyl carbonate | Carbonate | 2-naphthyl, methyl | ~206.2 | Less steric bulk, higher reactivity |

Key Observations :

- The methoxy group in tert-butyl 2-(6-methoxynaphthalen-2-yl)acetate increases electron density on the aromatic ring, enhancing solubility in polar solvents compared to the unsubstituted this compound .

- Steric effects : The tert-butyl group in both compounds reduces hydrolysis rates compared to methyl analogs, but the carbonate ester remains more reactive than the acetate due to the superior leaving-group ability of the carbonate moiety.

Physicochemical Properties

Table 2: Stability and Reactivity

| Compound | Hydrolytic Stability | Reactivity Toward Nucleophiles | Thermal Stability |

|---|---|---|---|

| This compound | Moderate | High (carbonate cleavage) | High |

| tert-Butyl 2-(6-methoxynaphthalen-2-yl)acetate | High | Low (acetate resistance) | Moderate |

| Methyl 2-naphthyl carbonate | Low | Very High | Low |

Mechanistic Insights :

- Carbonate esters (e.g., this compound) hydrolyze under mild basic conditions to release CO₂, tert-butanol, and 2-naphthol, whereas acetates require stronger acidic/basic conditions .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for tert-Butyl 2-naphthyl carbonate, and how can reaction efficiency be optimized?

- Answer : The synthesis typically employs tert-butyl carbonate-protecting reagents (e.g., Boc₂O) under basic conditions. A catalytic amount of DMAP accelerates the reaction by forming a reactive acylpyridinium intermediate . Optimization involves:

- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions (e.g., hydrolysis).

- Solvent selection : Polar aprotic solvents like THF or acetonitrile enhance nucleophilic attack by the naphthol oxygen .

- Stoichiometry : A 1.2–1.5 molar excess of Boc₂O ensures complete conversion of the phenolic substrate .

- Purity monitoring : GC/MS or HPLC analysis (e.g., using C18 columns) confirms product integrity and quantifies residual starting material .

Q. Which spectroscopic techniques are most effective for characterizing tert-Butyl 2-naphthyl carbonate, and how are spectral ambiguities resolved?

- Answer :

- ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.3 ppm for CH₃, δ ~28 ppm for quaternary carbon) and the carbonate carbonyl (δ ~150 ppm) . Overlapping aromatic signals can be resolved using 2D-COSY or NOESY experiments.

- IR spectroscopy : The carbonyl stretch (C=O) appears at ~1750–1770 cm⁻¹, distinct from ester or amide carbonyls .

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺ or [M+Na]⁺) and distinguishes isotopic patterns from potential impurities .

Q. What are the stability considerations for tert-Butyl 2-naphthyl carbonate under varying storage conditions?

- Answer :

- Temperature : Store at –20°C in inert atmospheres (Ar/N₂) to prevent hydrolysis. Degradation rates increase above 4°C .

- Moisture : Use desiccants (e.g., silica gel) and airtight containers. Hydrolysis generates 2-naphthol and CO₂, detectable via pH changes in aqueous suspensions .

- Light : Amber glass vials mitigate photolytic cleavage of the carbonate group .

Advanced Research Questions

Q. How can competing side reactions (e.g., O- vs. C-alkylation) be suppressed during synthesis?

- Answer :

- Base selection : Weak bases (e.g., K₂CO₃) favor O-alkylation, while strong bases (e.g., LDA) may promote undesired C-alkylation. Pre-formation of the naphthoxide ion in THF at –78°C improves selectivity .

- Additives : Catalytic tetrabutylammonium iodide (TBAI) enhances nucleophilicity of the phenolic oxygen .

- Kinetic monitoring : In-situ FTIR tracks carbonyl intermediate formation, allowing real-time adjustments to reaction conditions .

Q. What strategies resolve contradictions in reported thermodynamic stability data for tert-Butyl 2-naphthyl carbonate?

- Answer : Discrepancies often arise from:

- Purity variances : Impurities (e.g., residual DMAP) lower observed decomposition temperatures. Recrystallization from hexane/EtOAc (3:1) improves purity .

- Analytical methods : Differential scanning calorimetry (DSC) under N₂ provides more accurate decomposition profiles than TGA .

- Solvent effects : Stability in non-polar solvents (e.g., toluene) exceeds that in polar solvents (e.g., DMF) due to reduced nucleophilic attack .

Q. How can tert-Butyl 2-naphthyl carbonate be utilized as a photolabile protecting group in polymer chemistry?

- Answer :

- Controlled release : UV irradiation (254–365 nm) cleaves the carbonate group, regenerating 2-naphthol. This enables spatiotemporal control in drug delivery systems .

- Polymer functionalization : Grafting onto polyesters or acrylates via radical-initiated copolymerization preserves the carbonate’s integrity until triggered release .

- Kinetic studies : Time-resolved fluorescence spectroscopy quantifies decarboxylation rates in polymer matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.